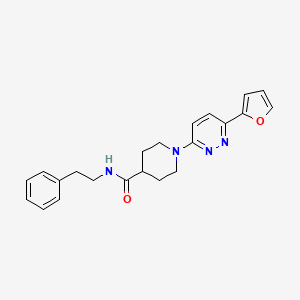

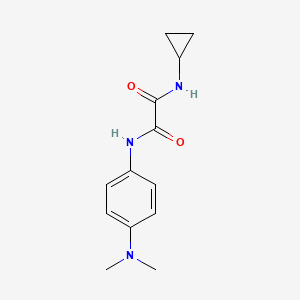

![molecular formula C21H17FN6O4 B2689813 ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 892480-58-9](/img/structure/B2689813.png)

ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step reaction sequence. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as 1D and 2D NMR spectroscopy . For example, a compound synthesized in a related study was found to have the following NMR data: δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable); 13 C NMR (DMSO- d 6): δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a cascade process engaging multiple reactive centers . The exact reactions that “ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as melting point determination and infrared spectroscopy . For example, a related compound was found to have a melting point of 328–330 °C and an IR spectrum with peaks at 3,375, 3,100 (2NH), 1,701 (C=O) .Scientific Research Applications

Synthesis and Potential Applications in Insecticide Development

Research on the synthesis of various heterocycles, such as those incorporating thiadiazole moieties, has shown promising insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This suggests potential applications in developing more effective and targeted insecticides (Fadda et al., 2017).

Antimicrobial Activity

The exploration of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives has led to the synthesis of compounds with significant in vitro antibacterial and antifungal activities, showcasing potential for the development of new antimicrobial agents (Mostafa et al., 2008).

Fluorescent Properties and Imaging Applications

Some derivatives have been studied for their fluorescent properties, indicating potential applications in the development of fluorescent probes or whitening agents for various materials (Rangnekar & Rajadhyaksha, 1986). Additionally, certain compounds show high affinity and selectivity as antagonists for human receptors, highlighting their utility in biomedical research, such as in the design of molecular probes for studying receptor interactions (Kumar et al., 2011).

Cancer Research and Treatment

Molecular docking analyses have been conducted on related compounds, showing potential as inhibitors for cancer treatment due to their ability to bind to active sites of proteins involved in cancer progression. This suggests a promising avenue for the design of new anticancer drugs (Sert et al., 2020).

Synthesis of Novel Heterocycles for Tuberculostatic Activity

The synthesis of structural analogs of antituberculous agents, incorporating thiophene moieties, indicates potential applications in the treatment of tuberculosis, with some compounds showing promising tuberculostatic activity (Titova et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. For instance, quantitative structure–activity relationship (QSAR) studies could be performed to predict the anti-gastric cancer effect of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives .

properties

IUPAC Name |

ethyl 2-[[2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O4/c1-2-32-21(31)15-5-3-4-6-16(15)24-17(29)11-27-12-23-19-18(20(27)30)25-26-28(19)14-9-7-13(22)8-10-14/h3-10,12H,2,11H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEGYYNAFCFBBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

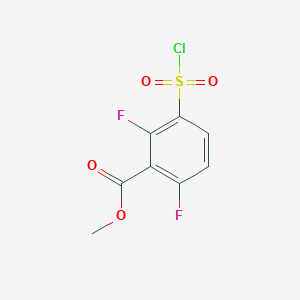

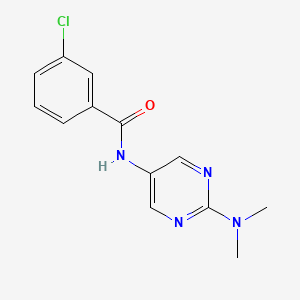

![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)

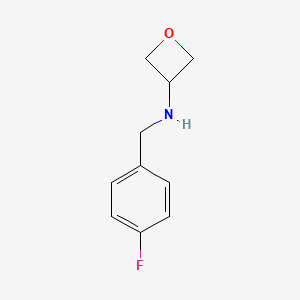

![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)

![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)

![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)

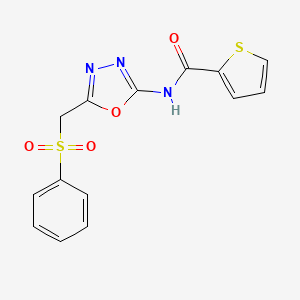

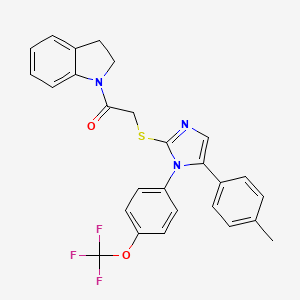

![Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2689747.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)